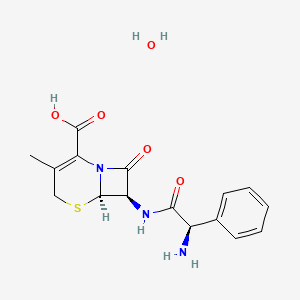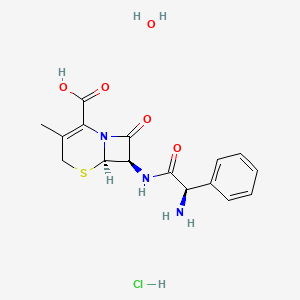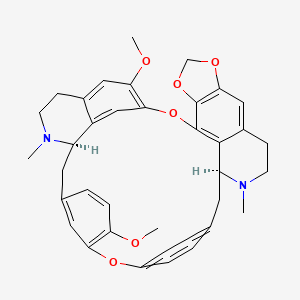![molecular formula C14H36Cl4N4 B1668467 N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride CAS No. 206991-64-2](/img/structure/B1668467.png)
N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGC-11047 is a polyamine analog designed to halt cell growth and induce apoptosis. Polyamines are essential cell components for proliferation and differentiation. CGC-11047 works by displacing polyamines from their natural binding sites, preventing cell replication .
Preparation Methods
CGC-11047 is a second-generation analogue of N1, N11-bis(ethyl)norspermine (BESpm). It is symmetrically substituted and conformationally restricted with a cis double bond between the central carbons . Industrial production methods are not widely documented, but the compound has shown positive results in clinical trials for various cancers .
Chemical Reactions Analysis
CGC-11047 undergoes several types of chemical reactions:
Oxidation: Involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: Involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CGC-11047 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyamine analogs and their interactions.
Biology: Investigated for its effects on cell growth and apoptosis.
Industry: Potential applications in developing new cancer therapies and understanding polyamine metabolism.
Mechanism of Action
The mechanism of action of CGC-11047 involves blocking the growth of cancer cells by preventing the production of new DNA. It targets hyper-proliferating cells, displacing polyamines from their natural binding sites, and inducing apoptosis . The molecular targets include polyamine biosynthetic enzymes and polyamine catabolic enzymes .
Comparison with Similar Compounds
CGC-11047 is compared with other polyamine analogs such as:
N1, N11-bis(ethyl)norspermine (BESpm): A first-generation polyamine analog.
PG11047: Another conformationally restricted polyamine analog with similar properties.
CGC-11047 is unique due to its conformational restriction with a cis double bond, which enhances its efficacy and reduces toxicity .
Properties
Key on ui mechanism of action |
The mechanism of action of CGC-11047 is unknown but it is believed to block the growth of cancer cells by blocking the production of new DNA in the cancer cells. |
|---|---|
CAS No. |
206991-64-2 |
Molecular Formula |
C14H36Cl4N4 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(Z)-N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride |
InChI |
InChI=1S/C14H32N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h5-6,15-18H,3-4,7-14H2,1-2H3;4*1H/b6-5-;;;; |
InChI Key |
MNJCMBNLXQCNHO-YGGCHVFLSA-N |
SMILES |
CCNCCCNCC=CCNCCCNCC.Cl.Cl.Cl.Cl |
Isomeric SMILES |
CCNCCCNC/C=C\CNCCCNCC.Cl.Cl.Cl.Cl |
Canonical SMILES |
CCNCCCNCC=CCNCCCNCC.Cl.Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((1)N,(12)N)bis(ethyl)-6,7-dehydrospermine (N(1),N(12))bis(ethyl)-6,7-dehydrospermine PG-11047 SL 11047 SL-11047 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















